molecular formula C31H47F3N8O7 B10819863 MM-401 Tfa

MM-401 Tfa

Cat. No.: B10819863
M. Wt: 700.7 g/mol
InChI Key: UCPNHHHBFDAYBP-HXXCMCGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for MM-401 (TFA) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically greater than 99% .

Industrial production methods for MM-401 (TFA) are also not widely available in the public domain. The compound is usually produced in research laboratories and supplied by chemical companies specializing in bioactive molecules .

Chemical Reactions Analysis

Scientific Research Applications

MM-401 (TFA) has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of MLL1 H3K4 methyltransferase activity.

    Biology: It is utilized to understand the role of MLL1 in cell cycle regulation, apoptosis, and differentiation.

    Medicine: MM-401 (TFA) is significant in the research of MLL leukemia, providing insights into potential therapeutic approaches.

    Industry: The compound is used in the development of new drugs targeting MLL1-related pathways

Mechanism of Action

MM-401 (TFA) exerts its effects by specifically inhibiting the MLL1 H3K4 methyltransferase activity. It blocks the interaction between MLL1 and WDR5, which is crucial for the assembly of the MLL1 complex. This inhibition leads to a decrease in H3K4 methylation, resulting in cell cycle arrest, apoptosis, and differentiation .

The molecular targets involved include MLL1 and WDR5, and the pathways affected are those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

MM-401 (TFA) is unique in its specific inhibition of MLL1 H3K4 methyltransferase activity. Similar compounds include:

MM-401 (TFA) stands out due to its high specificity and potency in inhibiting MLL1 activity, making it a valuable tool in leukemia research .

Biological Activity

MM-401 Tfa, a potent selective inhibitor of the histone H3K4 methyltransferase MLL1, has garnered attention for its potential therapeutic applications, particularly in the treatment of mixed-lineage leukemia (MLL). This article delves into the biological activity of MM-401, supported by data tables and research findings.

Overview of this compound

  • Chemical Structure : MM-401 is characterized by its ability to disrupt the interaction between MLL1 and WDR5, which is critical for MLL1's methyltransferase activity.
  • CAS Number : 1442106-10-6
  • Molecular Weight : Not available in current literature.

MM-401 operates by inhibiting the WDR5-MLL1 interaction with an IC50 value of 0.9 nM , demonstrating a high binding affinity to WDR5 with a Ki value of < 1 nM . This inhibition leads to a significant reduction in MLL1-dependent H3K4 methylation, which is crucial in various cellular processes, including gene expression and cell cycle regulation.

Biological Activity Data

The biological activity of MM-401 has been assessed through various in vitro studies, particularly focusing on its effects on MLL leukemia cells. The following table summarizes key findings:

Study Parameter Concentration (μM) Duration (h) Observed Effect
Apoptosis Analysis20, 4048Induction of apoptosis in MLL-AF9 cells
Cell Cycle Analysis10, 20, 4048G1 arrest observed in MLL-AF9 cells
RT-PCR Expression Analysis2048Downregulation of HoxA genes, especially Hoxa9 and Hoxa10

Study on Cell Cycle Arrest and Apoptosis

In a critical study examining the effects of MM-401 on MLL leukemia cells, researchers found that treatment with concentrations ranging from 10 to 40 μM resulted in significant cell cycle arrest and apoptosis. Specifically, there was a marked increase in G1 phase stasis in MLL-AF9 cells treated with MM-401 for 48 hours . The study concluded that MM-401 effectively induces apoptosis through mechanisms involving the inhibition of the MLL1-WDR5 complex .

Transcriptomic Analysis

Further investigations into the transcriptomic changes induced by MM-401 revealed alterations similar to those observed with complete MLL1 deletion. Notably, the expression levels of several HoxA genes were dramatically diminished following treatment with MM-401, indicating its role in modulating gene expression patterns associated with leukemia .

Comparative Studies

A comparison of MM-401's effects with other known inhibitors has highlighted its specificity. Unlike other methyltransferase inhibitors that may affect multiple targets, MM-401 selectively inhibits MLL1 without significantly impacting other members of the MLL family. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Properties

Molecular Formula

C31H47F3N8O7

Molecular Weight

700.7 g/mol

IUPAC Name

N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H46N8O5.C2HF3O2/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31;3-2(4,5)1(6)7/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33);(H,6,7)/t20-,21-,22+,29+;/m0./s1

InChI Key

UCPNHHHBFDAYBP-HXXCMCGZSA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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